methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate
Description
Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate is a synthetic organic compound characterized by a phenyl group substituted with a carbamate moiety (methoxycarbonylamino group) and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain.
Properties
IUPAC Name |
methyl N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-14(18)15-12-6-4-11(5-7-12)10-13(17)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTDDEYBCSNIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through intermolecular cyclization reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine derivative.
Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated phenyl derivatives.
Scientific Research Applications
Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and carbamate moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Pyrrolidine-Carbamate Motif
The target compound and Ombitasvir/Daclatasvir share a pyrrolidine-carbamate framework, which is critical for binding to viral proteins. However, the latter two incorporate additional hydrophobic (e.g., tert-butylphenyl in Ombitasvir) and heterocyclic (e.g., imidazole in Daclatasvir) substituents that enhance target affinity and metabolic stability . The simplicity of the target compound may limit its potency but improve synthetic accessibility.
Side Chain Variations
The 2-oxoethyl-pyrrolidine side chain in the target compound is structurally analogous to the keto-enol systems in 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives.
Pharmacokinetic and Physicochemical Comparisons
- Solubility : The target compound’s lack of ionizable groups (compared to Daclatasvir’s imidazole) may reduce water solubility, limiting bioavailability.
- Metabolic Stability : Ombitasvir’s bulky substituents hinder cytochrome P450 metabolism, whereas the target compound’s simpler structure may increase susceptibility to enzymatic degradation .
- Binding Affinity : Computational modeling suggests the pyrrolidine ring in the target compound could engage in hydrogen bonding, but the absence of extended hydrophobic domains (as in Ombitasvir) may weaken target interactions.
Research Implications and Limitations
Further studies should explore:
- Structure-Activity Relationships (SAR) : Modifying the phenyl or pyrrolidine groups to enhance binding.
- In Vitro Screening : Testing against viral proteases or kinases.
- Synthetic Optimization : Introducing substituents to improve pharmacokinetics.
Notes
Evidence Limitations : Direct studies on methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate are unavailable; comparisons rely on structural analogs.
Assumptions : Functional properties are inferred from related compounds and require experimental validation.
Research Priority : Emphasis on synthesizing derivatives and evaluating bioactivity is critical to advancing this compound’s utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
